molecular formula C9H14O B14373337 2-Cyclohexylideneoxetane CAS No. 89654-31-9

2-Cyclohexylideneoxetane

Katalognummer: B14373337
CAS-Nummer: 89654-31-9
Molekulargewicht: 138.21 g/mol
InChI-Schlüssel: YSJYKEWEGBYPEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclohexylideneoxetane is a heterocyclic organic compound characterized by a four-membered ring containing three carbon atoms and one oxygen atom. This compound is notable for its strained ring structure, which imparts unique chemical reactivity and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylideneoxetane typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexanone with a suitable reagent to form the oxetane ring. For instance, the reaction of cyclohexanone with trimethyloxosulfonium iodide can yield the desired oxetane through an epoxide intermediate . The reaction conditions often require moderate heating and the use of a base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Cyclohexylideneoxetane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce tetrahydrofuran analogs .

Wirkmechanismus

The mechanism of action of 2-Cyclohexylideneoxetane involves its interaction with molecular targets such as enzymes and receptors. The strained ring structure of the oxetane allows it to undergo ring-opening reactions, which can modulate the activity of target proteins. Additionally, the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their function .

Eigenschaften

CAS-Nummer

89654-31-9

Molekularformel

C9H14O

Molekulargewicht

138.21 g/mol

IUPAC-Name

2-cyclohexylideneoxetane

InChI

InChI=1S/C9H14O/c1-2-4-8(5-3-1)9-6-7-10-9/h1-7H2

InChI-Schlüssel

YSJYKEWEGBYPEA-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=C2CCO2)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.